N-Octyl-1,3-dithietan-2-imine
Description
Contextualization of Imine Chemistry
Imines, characterized by a carbon-nitrogen double bond (C=N), are fundamental functional groups in organic chemistry. numberanalytics.com Often referred to as Schiff bases, they are the nitrogen analogues of aldehydes and ketones. masterorganicchemistry.com The chemistry of imines is rich and varied, playing a crucial role as intermediates in numerous synthetic transformations and as structural motifs in biologically active molecules. numberanalytics.comlibretexts.org
The carbon-nitrogen double bond is the defining feature of an imine. This bond consists of a sigma (σ) bond and a pi (π) bond, with the carbon and nitrogen atoms being sp² hybridized. wikipedia.org The nitrogen atom of the imine is generally less electronegative than the oxygen atom in a carbonyl group (C=O), which influences its reactivity. byjus.com Consequently, imines are typically less electrophilic than their aldehyde and ketone counterparts. byjus.com However, the presence of a lone pair of electrons on the nitrogen atom imparts basicity to the molecule. numberanalytics.com
The reactivity of imines is diverse. They can act as electrophiles, particularly when the nitrogen atom is protonated or coordinated to a Lewis acid, forming a highly reactive iminium ion. nih.gov This activation enhances their susceptibility to nucleophilic attack at the carbon atom. nih.gov Conversely, the nitrogen atom's lone pair allows it to function as a nucleophile. nih.gov Imines are also key participants in pericyclic reactions, such as [2+2] cycloadditions to form β-lactams (Staudinger synthesis) and imine Diels-Alder reactions to produce tetrahydropyridines. wikipedia.org
The general reactivity of the imine functional group can be summarized as follows:
Nucleophilic Addition: Imines undergo addition reactions with a variety of nucleophiles, including organometallic reagents and enolates, to form new carbon-carbon or carbon-heteroatom bonds. numberanalytics.comwikipedia.org
Reduction: The C=N bond can be readily reduced to form amines, a transformation of significant synthetic utility known as reductive amination. masterorganicchemistry.comfiveable.me
Hydrolysis: Imines are susceptible to hydrolysis, reverting to the parent amine and carbonyl compound, a process that is often catalyzed by acid. masterorganicchemistry.comnih.gov
| Property | Description | Reference |
| Functional Group | Carbon-Nitrogen Double Bond (C=N) | numberanalytics.com |
| Hybridization | sp² at both C and N atoms | wikipedia.org |
| Reactivity | Acts as both an electrophile (especially when protonated) and a nucleophile. | nih.gov |
| Key Reactions | Nucleophilic addition, reduction to amines, hydrolysis, cycloadditions. | numberanalytics.commasterorganicchemistry.comwikipedia.org |
The classical method for imine synthesis involves the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). numberanalytics.comwikipedia.org This reaction proceeds via a hemiaminal intermediate, followed by the elimination of a water molecule. wikipedia.org To drive the equilibrium towards the product, dehydrating agents or azeotropic distillation are often employed. wikipedia.orgnih.gov
Modern organic synthesis has seen the development of more efficient and milder methodologies for imine formation. Catalysis plays a pivotal role in these advancements, with metal complexes, organocatalysts, and enzymes being used to improve reaction rates and selectivity under benign conditions. numberanalytics.com For instance, copper(I) and iron-based catalysts have been shown to facilitate imine synthesis under mild, aerobic conditions. numberanalytics.comorganic-chemistry.org
Alternative synthetic routes have also been explored, moving beyond the traditional carbonyl-amine condensation. These include:
The reaction of organic azides with metal carbenoids. wikipedia.org
The aza-Wittig reaction involving iminophosphoranes and organic azides. wikipedia.org
The oxidation of secondary amines. organic-chemistry.org
The reaction of nitriles with organometallic reagents. wikipedia.org
These newer methods often offer advantages in terms of substrate scope, functional group tolerance, and reaction conditions, reflecting the ongoing evolution of synthetic chemistry. numberanalytics.comorganic-chemistry.org
| Synthesis Method | Description | Reference |
| Classical Condensation | Reaction of a primary amine with an aldehyde or ketone, with removal of water. | numberanalytics.comwikipedia.org |
| Catalytic Synthesis | Use of metal complexes (e.g., Cu, Fe, Pd, Ru) or organocatalysts to improve efficiency. | numberanalytics.comorganic-chemistry.org |
| Oxidative Methods | Aerobic oxidation of amines or oxidative condensation of amines with alcohols. | organic-chemistry.orgacs.org |
| From Nitriles | Grignard reaction with a nitrile followed by hydrolysis. | wikipedia.org |
| Aza-Wittig Reaction | Reaction of iminophosphoranes with carbonyl compounds. | wikipedia.org |
The versatility of imines makes them invaluable as reactive intermediates in the synthesis of complex molecules, particularly nitrogen-containing heterocycles and alkaloids. fiveable.menih.gov Their ability to participate in cascade reactions and multicomponent reactions (MCRs) allows for the rapid construction of molecular complexity from simple precursors. nih.govnih.gov In these processes, imines generated in situ can undergo a series of transformations in a single pot, leading to efficient and atom-economical syntheses. nih.gov
Imines are also crucial components in coordination chemistry, where they form part of Schiff base ligands that can coordinate with various metal ions. wikipedia.org These metal complexes find applications in catalysis, materials science, and bioinorganic chemistry.
Furthermore, the imine functional group is a cornerstone in biological chemistry. Imine intermediates are common in enzymatic pathways, such as in the reactions catalyzed by aldolases, where a substrate is linked to a lysine (B10760008) residue in the enzyme's active site via an imine. libretexts.org This transient formation of an imine is critical for processes like carbon fixation in plants. libretexts.org
Overview of Dithietane Ring Systems
The 1,3-dithietane (B8821032) ring is a four-membered heterocycle containing two sulfur atoms and two carbon atoms at alternating positions. ontosight.ai This structural motif is less common than its five- and six-membered counterparts but possesses unique properties owing to its strained ring structure.
The structure of these rings makes them prone to reactions that relieve this strain. For example, four-membered heterocycles can undergo ring-opening reactions when treated with strong nucleophiles or under acidic conditions. msu.edu
In synthetic organic chemistry, sulfur-containing heterocycles are widely used, particularly as protecting groups for carbonyl compounds and as precursors to acyl anion equivalents. asianpubs.org The most common among these are the five-membered 1,3-dithiolanes and the six-membered 1,3-dithianes. organic-chemistry.org
1,3-Dithiolanes and 1,3-Dithianes: These are readily prepared from the reaction of a carbonyl compound with 1,2-ethanedithiol (B43112) and 1,3-propanedithiol, respectively, typically under acidic catalysis. organic-chemistry.org They are valued for their stability under both acidic and basic conditions. asianpubs.org The deprotonation of the C-2 position of 1,3-dithianes, in particular, generates a nucleophilic acyl anion equivalent that is a cornerstone of umpolung (reactivity inversion) chemistry, allowing for the formation of new carbon-carbon bonds. asianpubs.org
1,3-Dithietanes: Compared to dithiolanes and dithianes, 1,3-dithietanes are used less frequently in routine synthesis. Their higher ring strain makes them more reactive and potentially less stable under certain conditions. ontosight.ai However, this inherent reactivity can also be harnessed for specific synthetic transformations. Bicyclic 1,3-dithietanes have been synthesized through the intramolecular dimerization of dithiocarbonyl compounds. iupac.org
The choice between these sulfur heterocycles in a synthetic plan depends on the desired stability, reactivity, and the specific transformation to be achieved. While dithiolanes and dithianes are the workhorses for carbonyl protection and umpolung strategies, the strained 1,3-dithietane ring offers unique reactivity patterns that can be exploited in more specialized applications.
| Heterocycle | Ring Size | Relative Strain | Common Synthetic Use | Reference |
| 1,3-Dithietane | 4-membered | High | Less common, used in specialized syntheses. | ontosight.aiiupac.org |
| 1,3-Dithiolane | 5-membered | Moderate | Protecting group for carbonyls. | asianpubs.orgorganic-chemistry.org |
| 1,3-Dithiane (B146892) | 6-membered | Low | Protecting group, acyl anion equivalent (umpolung). | asianpubs.orgorganic-chemistry.org |
Historical Development of Dithietane Chemistry and their Synthetic Utility
The history of heterocyclic chemistry dates back to the 1800s, running parallel to the broader development of organic chemistry. wikipedia.org Within this vast field, sulfur-containing heterocycles have garnered significant interest. mdpi.comresearchgate.net Dithietanes, which are four-membered rings containing two sulfur atoms and two carbon atoms, represent a specific class within this family. ontosight.ai
The first examples of carbon-substituted 1,3-dithietanes were described as early as 1872. wikipedia.org However, the parent 1,3-dithietane molecule was not synthesized until 1976. wikipedia.org Its preparation involved the reaction of bis(chloromethyl) sulfoxide (B87167) with sodium sulfide (B99878), followed by reduction of the resulting 1,3-dithietane 1-oxide. wikipedia.orgresearchgate.net In contrast, 1,2-dithietanes, where the sulfur atoms are adjacent, are much rarer. wikipedia.org
The synthetic utility of dithietanes and their larger ring cousins, dithianes, is well-established in organic synthesis. organic-chemistry.orguwindsor.ca They are frequently used as protecting groups for carbonyl compounds (aldehydes and ketones). organic-chemistry.orgmsu.edu The formation of a 1,3-dithiane or dithiolane from a carbonyl compound is a robust method for masking the carbonyl's reactivity during multi-step syntheses. organic-chemistry.org Furthermore, the unique reactivity of the dithietane ring, often characterized by high reactivity and instability due to ring strain, makes it a precursor for more complex sulfur-containing molecules with potential applications in pharmaceuticals and materials science. ontosight.airesearchgate.net For instance, the reaction of 1,2-dithiol-3-thiones with isonitriles can afford imino-1,3-dithietanes. researchgate.net
Convergence of Imine and Dithietane Motifs in N-Octyl-1,3-dithietan-2-imine
The structure of this compound is a prime example of molecular hybridization, combining the dithietane core with an imine functional group. Imines, which contain a carbon-nitrogen double bond, are fundamental functional groups in organic chemistry and are key intermediates in the synthesis of many nitrogen-containing compounds. beilstein-journals.org The convergence of these two motifs within a single molecule creates a unique electronic and structural environment.
Rationale for Investigating Hybrid Sulfur-Nitrogen Heterocycles
Heterocyclic compounds containing both sulfur and nitrogen have been a subject of sustained research interest for decades due to their unique structures and biological activities. mdpi.comopenmedicinalchemistryjournal.com These compounds are integral to biochemistry, forming the basis of essential molecules like DNA and RNA. mdpi.com The presence of both sulfur and nitrogen atoms in a ring system often leads to distinct physicochemical properties compared to their parent carbocyclic counterparts, stemming from differences in electronegativity and the availability of unshared electron pairs. mdpi.comopenmedicinalchemistryjournal.com
While incorporating multiple nitrogen and sulfur atoms into a ring can sometimes lead to instability, it can also result in surprisingly stable heterocycles with unusual and valuable properties. mdpi.comopenmedicinalchemistryjournal.com This has driven the development of modern synthetic methods to create novel sulfur-nitrogen heterocycles. mdpi.com Researchers are particularly interested in these hybrid systems for applications in pharmaceutical and agrochemical research, as well as in materials science, where they show potential as molecular conductors and magnets. mdpi.com The goal is often to create multifunctional molecules that can target multiple biological pathways, which is a promising strategy in drug discovery. mdpi.comnih.gov
Significance of the N-Octyl Moiety in Structure-Reactivity Relationships
The "N-Octyl" portion of this compound refers to an eight-carbon alkyl chain attached to the imine's nitrogen atom. The inclusion of such alkyl chains in heterocyclic compounds can significantly influence their physical and chemical properties. jmchemsci.com
In the context of structure-reactivity relationships, the length and nature of an N-alkyl chain can impact several factors:
Solubility: The long, nonpolar octyl chain increases the molecule's lipophilicity (its ability to dissolve in fats, oils, and nonpolar solvents). This can be crucial for applications where the molecule needs to interact with or traverse biological membranes or other non-aqueous environments.
Steric Hindrance: The alkyl chain can create steric bulk around the reactive imine and dithietane parts of the molecule, potentially influencing which reactions can occur and at what rate.
Self-Assembly and Material Properties: In materials science, long alkyl chains can promote the self-assembly of molecules into organized structures, influencing the bulk properties of the material. For instance, the length of alkyl chains can affect the mesomorphic (liquid crystal) properties of heterocyclic compounds. jmchemsci.com
Research Trajectories for this compound and Related Analogs
Given the foundational chemical principles, future research on this compound and related analogs could explore several promising avenues:
Advanced Materials: Building on the known utility of sulfur-nitrogen heterocycles in materials science, research could focus on the potential of these compounds to form novel polymers, molecular conductors, or magnets. mdpi.comopenmedicinalchemistryjournal.com The N-octyl group could be varied to tune the solubility and processing characteristics of these materials.
Medicinal and Agrochemical Chemistry: The combination of a reactive heterocycle and a lipophilic chain is a common feature in many biologically active compounds. openmedicinalchemistryjournal.com Future work could involve synthesizing a library of analogs with different N-alkyl chains and substitutions on the dithietane ring to screen for potential anticancer, antioxidant, antifungal, or antibacterial properties. ontosight.aimdpi.comnih.gov
Synthetic Methodology: Developing new, more efficient, and selective methods for synthesizing substituted 1,3-dithietan-2-imines would be a valuable contribution to organic chemistry. mdpi.com This could involve exploring novel cycloaddition reactions or multi-component reactions to build the heterocyclic core. researchgate.netresearchgate.net
Mechanistic Studies: A detailed investigation into the reactivity of the dithietane-imine system would provide fundamental insights. Theoretical and experimental studies could elucidate reaction mechanisms, such as the cis-trans isomerization of the ring, and how the N-octyl group influences the electronic structure and stability of the molecule and its reaction intermediates. researchgate.netresearchgate.net
Structure
3D Structure
Properties
CAS No. |
59754-40-4 |
|---|---|
Molecular Formula |
C10H19NS2 |
Molecular Weight |
217.4 g/mol |
IUPAC Name |
N-octyl-1,3-dithietan-2-imine |
InChI |
InChI=1S/C10H19NS2/c1-2-3-4-5-6-7-8-11-10-12-9-13-10/h2-9H2,1H3 |
InChI Key |
HGEHLQRKLXSLDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN=C1SCS1 |
Origin of Product |
United States |
Synthetic Methodologies for N Octyl 1,3 Dithietan 2 Imine and Precursor Architectures
Retrosynthetic Analysis of N-Octyl-1,3-dithietan-2-imine
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. journalspress.comscribd.comscitepress.org
The most logical primary disconnection in this compound is the cleavage of the exocyclic carbon-nitrogen double bond (C=N). This disconnection is based on the well-established and reliable method of imine formation from a carbonyl compound and a primary amine. organic-chemistry.org This retrosynthetic step simplifies the target molecule into two key synthons: a 1,3-dithietan-2-one cation and an N-octylaminyl anion. The corresponding synthetic equivalents for these synthons are 1,3-dithietan-2-one and n-octylamine, respectively.
Figure 1: Retrosynthetic Disconnection of the Imine Bond
Synthesis of Dithietane Precursors
Routes to 1,3-Dithietan-2-one and its Derivatives
Synthesis via Methylene (B1212753) Halides and Xanthates
The construction of the 1,3-dithietane (B8821032) framework can be achieved through various synthetic pathways. One traditional route involves the reaction of 1,3-dihaloalkanes with a sulfide (B99878) source. beilstein-journals.org While not directly leading to the imine, this method establishes the core dithietane ring that is essential for subsequent functionalization. The reaction of methylene halides with xanthate salts also represents a viable, though less common, approach to forming dithietane structures. These methods provide the foundational four-membered ring that can be further elaborated to yield the desired imine.
Formation from Thioketen Intermediates
Thioketenes are highly reactive species that can undergo [2+2] cycloaddition reactions to form 1,3-dithietane rings. acs.org For instance, bis(trifluoromethyl)thioketene has been shown to dimerize, yielding a substituted 1,3-dithietane. acs.org This reactivity highlights a potential pathway where a suitable thioketene (B13734457) could react with another thiocarbonyl compound or dimerize to form the dithietane skeleton, which could then be converted to this compound.
Synthesis of 1,3-Dithietan-2-thione and Interconversion Strategies
A pivotal intermediate in the synthesis of N-substituted 1,3-dithietan-2-imines is 1,3-dithietan-2-thione. This compound provides a versatile platform for introducing the N-octyl group. The interconversion of the thione to the corresponding imine can be achieved through several methods. One approach involves the reaction of the thione with an appropriate amine, in this case, n-octylamine, often facilitated by a catalyst. Another strategy could involve the reaction of 2,N-dilithio derivatives of N-alkylbenzenesulfonamides with methyl isothiocyanate, followed by a DBU-catalyzed cyclization, which has been used to prepare related 1,2-benzothiazole-3(2H)-thione 1,1-dioxides. clockss.org
Direct Synthesis of this compound
Condensation Reactions with n-Octylamine
The most direct method for the synthesis of this compound involves the condensation of a suitable dithietane precursor with n-octylamine. atamanchemicals.com This reaction is a specific example of the broader class of imine formation reactions where a primary amine reacts with a carbonyl or thiocarbonyl group. masterorganicchemistry.com The synthesis of n-octylamine itself can be achieved through the amination of n-octanol. google.comgoogle.com
To improve the efficiency of the condensation reaction, various catalytic systems can be employed. Acid catalysts are commonly used to facilitate imine formation by activating the carbonyl or thiocarbonyl group towards nucleophilic attack by the amine. masterorganicchemistry.com Heterogeneous catalysts, such as Amberlyst® 15, have been shown to be effective for imine synthesis under solvent-free conditions, offering advantages like easy separation and recyclability. peerj.com For the synthesis of this compound, a similar catalytic approach could be envisioned to enhance reaction rates and yields. Lewis acids and other organocatalysts have also been explored for imine synthesis and could be applicable. organic-chemistry.org
Table 1: Catalytic Approaches for Imine Synthesis
| Catalyst Type | Example | Conditions | Advantages |
|---|---|---|---|
| Acid Catalyst | p-Toluenesulfonic acid | Reflux in solvent | Accelerates reaction |
| Heterogeneous Catalyst | Amberlyst® 15 | Solvent-free, room temp | Easy separation, recyclable |
| Organocatalyst | Pyrrolidine | Acid- and metal-free | Mild conditions, high yields organic-chemistry.org |
| Lewis Acid | Yttrium triflate | Catalytic amount | High chemoselectivity organic-chemistry.org |
The choice of solvent and reaction conditions plays a crucial role in the outcome of the synthesis. Computational studies on related ketene-imine cycloadditions have shown that solvent polarity can influence the stereoselectivity and energetics of the reaction. researchgate.net For the condensation of n-octylamine with a dithietane precursor, optimizing conditions such as temperature, concentration, and solvent is key. Solvent-free conditions, where the reactants are mixed neat, have proven effective for the synthesis of other imines and can lead to higher concentrations and shorter reaction times. scirp.orgjocpr.comscirp.org The removal of water, a byproduct of the condensation, can also drive the reaction to completion. masterorganicchemistry.com
Table 2: Influence of Reaction Conditions on Imine Synthesis
| Parameter | Variation | Potential Effect |
|---|---|---|
| Solvent | Non-polar vs. Polar | Can affect reaction rate and solubility of reactants. researchgate.net |
| Temperature | Room Temp vs. Reflux | Higher temperatures can increase reaction rate but may lead to side products. |
| Concentration | Neat vs. Dilute | Higher concentration can accelerate the reaction. scirp.org |
| Byproduct Removal | Dean-Stark trap | Drives equilibrium towards product formation. peerj.com |
Alternative Imine Formation Strategies
The synthesis of the imine functionality in this compound can be approached through various methods beyond traditional condensation reactions. These alternative strategies often provide milder reaction conditions, improved yields, and compatibility with a broader range of functional groups.
Oxidative Methods for C=N Bond Generation
The formation of a carbon-nitrogen double bond (C=N) via oxidation represents a powerful alternative to condensation chemistry. These methods typically involve the oxidation of a corresponding secondary amine precursor, in this case, N-octyl-1,3-dithietan-2-amine.
Several oxidative systems can be employed for this transformation. Hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX), are known for their ability to generate imines from secondary amines with high efficiency. organic-chemistry.org This process is often clean and produces high yields. Another approach involves metal-free oxidative amination reactions, which can functionalize both N-H and C-H bonds simultaneously, mediated by an I(III) oxidant. nih.gov This offers a green chemistry approach to C-N bond formation.
Furthermore, visible light-mediated photocatalysis has emerged as a mild and effective method for oxidative C-N bond formation. nih.gov This technique can utilize aerobic oxidation, making it an environmentally attractive option. nih.govorganic-chemistry.org The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or undesired side reactions, particularly the oxidation of the sulfur atoms within the dithietane ring.
In-Situ Imine Formation from N-Functionalized Hydroxylamine (B1172632) Reagents
The inherent instability of some imines has led to the development of methods where the imine is generated in-situ from a stable precursor. repec.org N-functionalized hydroxylamine reagents serve as excellent bench-stable precursors for this purpose. repec.orgyoutube.com These reagents can react with a carbonyl equivalent, in this context the C=S bond of a dithietane precursor, to generate the imine intermediate directly within the reaction mixture.
This strategy streamlines synthetic procedures by avoiding the isolation of potentially sensitive imine products. repec.org The in-situ generated imine is immediately available to react with nucleophiles or undergo other transformations. Mechanistic studies, supported by DFT calculations, have provided insight into the plausible reaction pathways that support this in-situ imine formation. repec.org This approach is versatile, enabling various bond constructions, including C-C, C-N, C-O, and C-S bonds. repec.org Another related strategy involves the in-situ generation of N-unsubstituted imines from alkyl azides, mediated by copper catalysis, which can then be trapped in subsequent reactions. nih.gov
Advanced Synthetic Strategies and Derivatization
Advanced synthetic methodologies focus on achieving high selectivity and introducing structural complexity, such as chirality. Furthermore, post-synthetic modification of the dithietane core allows for the generation of a diverse range of derivatives.
Chemoselective Synthesis of this compound
Chemoselectivity is paramount when synthesizing molecules with multiple reactive sites. The synthesis of this compound requires the selective formation of the exocyclic C=N bond without affecting the integrity of the dithietane ring. This can be achieved through catalyst-controlled reactions. For instance, well-defined pincer complexes of earth-abundant metals like manganese have been shown to catalyze imine synthesis with high efficiency and selectivity under mild conditions. nih.govkaust.edu.sa These catalysts can facilitate the reductive amination of aldehydes or the dehydrogenative homocoupling of primary amines to form imines, minimizing waste and avoiding harsh reagents. nih.govkaust.edu.sa
Multicomponent reactions (MCRs) also offer a powerful avenue for chemoselective synthesis. Microwave-assisted MCRs can be controlled by adjusting solvent polarity and amine basicity to selectively yield N-substituted aminopyridines, a strategy whose principles could be adapted for dithietane systems. rsc.org Lewis acid catalysis has also been employed to direct the chemoselective cyclization of substrates containing multiple nucleophilic centers, where the outcome is controlled by the inherent nucleophilicity of the reacting atoms. sioc-journal.cn
Exploration of Asymmetric Synthesis Methodologies for Related Imine-Dithiane Systems
While direct asymmetric synthesis of this compound is not widely documented, methodologies developed for structurally related 1,3-dithiane (B146892) systems provide a clear blueprint. A notable strategy is the asymmetric Umpolung reaction, where a nucleophilic acyl anion equivalent is generated from a 1,3-dithiane. nih.govacs.orgnih.gov
In this approach, 2-lithio-1,3-dithiane reacts with a chiral N-phosphonyl imine. The chiral auxiliary on the imine nitrogen directs the stereochemical outcome of the addition, leading to the formation of α-amino-1,3-dithianes with high diastereoselectivity. nih.govacs.orgmdpi.com Researchers have found that the slow addition of the chiral N-phosphonyl imine to the 2-lithio-1,3-dithiane solution is critical for achieving excellent diastereoselectivity (>99:1). acs.orgnih.gov This method has been refined into a "group-assistant-purification" (GAP) chemistry process, which avoids the need for traditional chromatography or recrystallization for purification. acs.orgnih.gov
Table 1: Asymmetric Umpolung Reaction of 2-Lithio-1,3-dithianes with Chiral N-Phosphonyl Imines nih.govnih.gov
| Imine Substrate | Base/Solvent | Conditions | Yield (%) | Diastereoselectivity (dr) |
|---|---|---|---|---|
| N-phosphonyl imine (various aryl/alkyl) | n-BuLi / THF | -78 °C to r.t., slow addition | up to 82 | >99:1 |
These principles could potentially be extended to 1,3-dithietane systems, offering a pathway to chiral N-substituted 2-amino-1,3-dithietanes, which could then be oxidized to the target imine.
Post-Synthetic Derivatization of the Dithietane Framework
Once the this compound has been synthesized, the dithietane ring itself can be chemically modified to introduce new functionalities. One of the primary reactions of the dithietane framework is oxidation at the sulfur atoms. The parent 1,3-dithietane can be oxidized to form 1,3-dithietane 1-oxide using reagents like bis(chloromethyl) sulfoxide (B87167) followed by reduction. wikipedia.org This introduces both functionality and chirality to the heterocyclic ring.
Another significant derivatization involves the use of highly fluorinated dithietanes as precursors for other molecules. For example, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane (B1606920) is a reagent used in the synthesis of hexafluoro-ene compounds and other fluorinated heterocycles. rsc.orgbeilstein-journals.org While this involves a different substitution pattern, it highlights the reactivity of the dithietane ring. The framework of this compound could potentially undergo ring-opening reactions or substitutions at the C4 position, analogous to reactions seen in other thietane (B1214591) syntheses, to create more complex sulfur-containing acyclic and heterocyclic compounds. beilstein-journals.org
Reactivity and Mechanistic Pathways of N Octyl 1,3 Dithietan 2 Imine
Reactions at the Imine Carbon-Nitrogen Double Bond
The C=N double bond in N-Octyl-1,3-dithietan-2-imine is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic and basic. This polarization is the primary driver for its reactivity, particularly towards nucleophilic addition reactions.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of imines. numberanalytics.comunizin.org A nucleophile attacks the electrophilic carbon of the C=N bond, leading to the formation of a tetrahedral intermediate which can then be protonated to yield the final addition product. masterorganicchemistry.com
Mechanisms and Regioselectivity of Carbon-Nucleophile Additions (e.g., Organometallic Reagents)
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent carbon nucleophiles that are expected to add to the imine carbon of this compound. The reaction would proceed via a nucleophilic addition mechanism.
The regioselectivity of this reaction is high, with the carbon-based nucleophile exclusively attacking the electrophilic imine carbon. The proposed mechanism involves:
Coordination: The Lewis acidic metal center of the organometallic reagent may coordinate to the nitrogen atom of the imine.
Nucleophilic Attack: The carbanionic portion of the organometallic reagent attacks the imine carbon, breaking the C=N π-bond and forming a new C-C bond. This results in a magnesium or lithium salt of the corresponding amide.
Workup: Aqueous workup protonates the nitrogen, yielding the secondary amine product.
A generalized scheme for this reaction is presented below:
Scheme 1: General Reaction of this compound with an Organometallic Reagent
Illustrative Data Table for Carbon-Nucleophile Addition
Since no experimental data is available for this compound, the following table provides hypothetical examples of products from the reaction with various organometallic reagents, based on known imine chemistry.
| Organometallic Reagent (R'-M) | Expected Product |
| Methylmagnesium bromide (CH₃MgBr) | 2-(Methylamino-octyl-methyl)-1,3-dithietane |
| Phenyllithium (C₆H₅Li) | 2-(Phenylamino-octyl-methyl)-1,3-dithietane |
| Butylmagnesium chloride (C₄H₉MgCl) | 2-(Butylamino-octyl-methyl)-1,3-dithietane |
Heteroatom Nucleophile Additions (e.g., water, ammonia (B1221849), alcohols, thiols)
This compound is expected to react with a variety of heteroatom nucleophiles. nih.gov These reactions are often reversible and can be catalyzed by either acid or base.
Water (Hydrolysis): In the presence of water, especially under acidic conditions, imines can be hydrolyzed back to the corresponding carbonyl compound and primary amine. masterorganicchemistry.com For this compound, this would likely yield 1,3-dithietan-2-one and octylamine. The mechanism involves the nucleophilic attack of water on the imine carbon, followed by proton transfers and elimination of the amine. unizin.org
Ammonia and Amines: The reaction with ammonia or other primary amines would lead to a transimination reaction, where the N-octyl group is exchanged with the new amino group. Secondary amines can also react to form aminals.
Alcohols: Alcohols can add across the C=N bond to form hemiaminals. In the presence of an acid catalyst, this can proceed further to form an aminal.
Thiols: Thiols are excellent nucleophiles and are expected to readily add to the imine carbon to form thiohemiaminals.
Illustrative Data Table for Heteroatom-Nucleophile Addition
This table presents the expected products from the reaction of this compound with various heteroatom nucleophiles.
| Nucleophile | Expected Product |
| Water (H₂O) | 1,3-Dithietan-2-one and Octylamine |
| Ammonia (NH₃) | 1,3-Dithietan-2-imine and Octylamine (Transimination) |
| Ethanol (CH₃CH₂OH) | 2-(Ethoxy-octylamino-methyl)-1,3-dithietane (Hemiaminal) |
| Ethanethiol (CH₃CH₂SH) | 2-(Ethylthio-octylamino-methyl)-1,3-dithietane (Thiohemiaminal) |
Influence of N-Octyl Substituent on Reactivity
The N-octyl group attached to the imine nitrogen influences the reactivity of the C=N bond in several ways:
Steric Hindrance: The bulky octyl group can sterically hinder the approach of nucleophiles to the imine carbon. This effect would be more pronounced with larger nucleophiles.
Electronic Effect: As an alkyl group, the octyl substituent is weakly electron-donating. numberanalytics.com This can slightly decrease the electrophilicity of the imine carbon, potentially reducing its reactivity towards nucleophiles compared to an N-aryl or N-acyl imine. numberanalytics.com
Reduction Methodologies and Products
The reduction of the imine functionality in this compound to a secondary amine is a key transformation.
Catalytic Hydrogenation Pathways
Catalytic hydrogenation is a common and efficient method for the reduction of imines. organic-chemistry.org This process typically involves the use of a metal catalyst and a source of hydrogen.
Mechanism: The reaction is believed to proceed via the adsorption of the imine onto the catalyst surface. Hydrogen is also activated by the catalyst, and is then transferred to the imine in a stepwise or concerted manner, leading to the formation of the secondary amine.
Catalysts and Conditions: A variety of catalysts can be employed, with common choices including:
Palladium on carbon (Pd/C)
Platinum(IV) oxide (PtO₂, Adams' catalyst)
Raney Nickel (Raney Ni)
The reaction is typically carried out under a hydrogen atmosphere at pressures ranging from atmospheric to high pressure, and at temperatures from ambient to elevated. The choice of solvent can also influence the reaction, with common solvents being ethanol, methanol, and ethyl acetate.
The expected product of the catalytic hydrogenation of this compound is N-(1,3-dithietan-2-yl)-N-octylamine.
Illustrative Data Table for Catalytic Hydrogenation
This table provides a summary of potential conditions for the catalytic hydrogenation of this compound.
| Catalyst | Hydrogen Pressure | Solvent | Expected Outcome |
| 10% Pd/C | 1-5 atm | Ethanol | High yield of N-(1,3-dithietan-2-yl)-N-octylamine |
| PtO₂ | 1-3 atm | Acetic Acid | Efficient reduction to the secondary amine |
| Raney Ni | 50-100 atm | Methanol | Effective for complete reduction |
It is important to note that under harsh hydrogenation conditions, the dithietane ring might be susceptible to desulfurization, particularly with catalysts like Raney Nickel. This could lead to the formation of N-octyl-N-methylamine as a side product.
Cycloaddition Reactions Involving the Imine Moiety
The imine group of this compound can participate in various cycloaddition reactions, which are powerful methods for the construction of cyclic structures. libretexts.org These reactions are characterized by the formation of two new sigma bonds in a single step.
[2+2] cycloadditions are valuable for the synthesis of four-membered rings. beilstein-journals.org In the context of imines, these reactions, often referred to as aza Paternò-Büchi reactions, lead to the formation of azetidines, which are important structural motifs in medicinal chemistry. researchgate.netchemrxiv.orgsemanticscholar.org These reactions can be initiated photochemically or thermally. semanticscholar.orgnih.gov
The reaction of an imine with a ketene (B1206846) to form a β-lactam (a four-membered cyclic amide) is known as the Staudinger cycloaddition. wikipedia.org This reaction is a non-photochemical [2+2] cycloaddition. wikipedia.org
The mechanism of the Staudinger reaction is generally considered to be a two-step process:
Nucleophilic Attack: The imine nitrogen acts as a nucleophile, attacking the central carbonyl carbon of the ketene. This leads to the formation of a zwitterionic intermediate. nih.govresearchgate.netnih.gov
Ring Closure: The zwitterionic intermediate then undergoes a conrotatory electrocyclic ring closure to form the β-lactam ring. nih.gov
The stereochemical outcome of the Staudinger reaction is influenced by the geometry of the imine and the substituents on both the imine and the ketene. wikipedia.orgnih.govsemanticscholar.org Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines produce trans-β-lactams. wikipedia.orgnih.gov The electronic nature of the substituents also plays a crucial role; electron-donating groups on the ketene and electron-withdrawing groups on the imine can accelerate the ring closure, often favoring the formation of cis products. organic-chemistry.org
Table 1: Factors Influencing Stereochemistry in the Staudinger Reaction
| Factor | Influence on Stereochemistry |
|---|---|
| Imine Geometry | (E)-imines generally give cis-β-lactams; (Z)-imines generally give trans-β-lactams. wikipedia.orgnih.gov |
| Ketene Substituents | Electron-donating groups favor cis-β-lactams. organic-chemistry.org |
| Imine Substituents | Electron-withdrawing groups can favor cis-β-lactams. organic-chemistry.org |
[2+2] cycloadditions involving imines can occur in both an intermolecular and intramolecular fashion.
Intermolecular [2+2] Cycloadditions: These reactions occur between two separate molecules, an imine and an alkene (or ketene). researchgate.net They provide a direct route to a wide variety of substituted azetidines. researchgate.netresearchgate.net The efficiency and stereoselectivity of these reactions can often be controlled through the use of catalysts or by photochemical activation. researchgate.netchemrxiv.org
Intramolecular [2+2] Cycloadditions: When the imine and the reacting alkene or ketene moiety are part of the same molecule, an intramolecular cycloaddition can occur, leading to the formation of bicyclic or polycyclic systems containing an azetidine (B1206935) ring. These reactions are often more efficient than their intermolecular counterparts due to entropic factors. researchgate.net
Imines can also participate in [3+2] cycloaddition reactions, which are a type of 1,3-dipolar cycloaddition. nih.govua.esorganicreactions.org In these reactions, the imine acts as the dipolarophile, reacting with a 1,3-dipole. A common class of 1,3-dipoles used in these reactions are azomethine imines. ua.esrsc.org
Azomethine imines are versatile 1,3-dipoles that can be generated in situ from hydrazones or exist as stable, isolable compounds. ua.esrsc.org The reaction of an azomethine imine with a dipolarophile like this compound would lead to the formation of a five-membered heterocyclic ring containing three nitrogen atoms. These reactions often proceed with high regio- and stereoselectivity. nih.govua.es The mechanism is generally considered to be a concerted process, although stepwise pathways can also operate. organicreactions.org
These cycloadditions can be carried out under thermal conditions or can be catalyzed by metal complexes or organocatalysts, which can also induce enantioselectivity. ua.esrsc.org
The imine functionality can act as a dienophile in a hetero-Diels-Alder reaction, a variant of the classic Diels-Alder reaction where a heteroatom is part of the diene or dienophile. libretexts.orgwikipedia.org In this [4+2] cycloaddition, the imine reacts with a conjugated diene to form a six-membered nitrogen-containing heterocycle. thieme-connect.demdpi.combeilstein-journals.org
The reactivity of the imine as a dienophile is often enhanced by the presence of an electron-withdrawing group on the nitrogen atom. wikipedia.org The reaction can be promoted by heat or by the use of Lewis acid catalysts, which coordinate to the imine nitrogen, lowering the energy of its LUMO (Lowest Unoccupied Molecular Orbital) and making it more reactive towards the diene's HOMO (Highest Occupied Molecular Orbital). wikipedia.orgtsijournals.com
The mechanism of the imine Diels-Alder reaction can be either concerted or stepwise. wikipedia.org A concerted [4πs + 2πs] cycloaddition is thermally allowed by the Woodward-Hoffmann rules. wikipedia.org However, under strong Lewis acid catalysis, a stepwise mechanism involving a Mannich-type intermediate may be operative. wikipedia.orgtsijournals.com
Table 2: Comparison of Cycloaddition Reactions of Imines
| Cycloaddition Type | Ring Size Formed | Reactants | Key Features |
|---|---|---|---|
| [2+2] Staudinger | 4-membered (β-lactam) | Imine + Ketene | Forms a cyclic amide; often stereospecific. wikipedia.org |
| [2+2] Aza Paternò-Büchi | 4-membered (Azetidine) | Imine + Alkene | Often requires photochemical activation. semanticscholar.org |
| [3+2] | 5-membered | Imine (as dipolarophile) + 1,3-Dipole (e.g., azomethine imine) | Forms a five-membered heterocycle with high stereocontrol. nih.govua.es |
[4+2] Cycloadditions (Imine Diels-Alder Reaction)
Formation of Tetrahydropyridine (B1245486) Scaffolds
The synthesis of tetrahydropyridine frameworks represents a cornerstone of heterocyclic chemistry, owing to their prevalence in natural products and pharmaceuticals. A primary route to these structures is the aza-Diels-Alder reaction, where an imine acts as the dienophile in a [4+2] cycloaddition with a conjugated diene. wikipedia.orgbeilstein-journals.org
While specific studies detailing the reaction of this compound to form tetrahydropyridine scaffolds are not extensively documented in the literature, the general reactivity of imines provides a basis for predicting such transformations. The exocyclic imine functionality (C=N) of the title compound can potentially serve as a dienophile. In a typical reaction, the imine would react with a 1,3-diene to yield a tetrahydropyridine ring. The efficiency and viability of this reaction would depend on the electronic nature of the reactants.
Imines often require activation to function as effective dienophiles, typically through the attachment of an electron-withdrawing group to the nitrogen atom or the use of a Lewis acid catalyst. nih.gov The N-octyl group is an electron-donating alkyl group, which may reduce the electrophilicity of the imine carbon, thus making it less reactive towards dienes under normal conditions. However, Lewis acid catalysis could potentially promote the reaction. For instance, coordination of a Lewis acid to the imine nitrogen would increase its electrophilicity and facilitate the cycloaddition.
Alternative modern methodologies for tetrahydropyridine synthesis involve transition-metal-catalyzed processes, such as the Rh(I)-catalyzed cascade reaction of imines and alkynes, which proceeds through C-H activation, alkenylation, and electrocyclization to form highly substituted dihydropyridines that can be subsequently reduced. acs.org Other approaches include ring-closing metathesis of aminodienes prepared from N-aluminoimines. nih.gov These methods highlight potential, albeit unexplored, pathways for converting this compound into more complex heterocyclic systems.
Reactivity with Dienes and Dienophiles
The reactivity of this compound in the context of dienes and dienophiles is centered on the aza-Diels-Alder reaction, where the imine C=N bond acts as a dienophile. wikipedia.org This reaction is a powerful tool for constructing nitrogen-containing six-membered rings. thieme-connect.com
The general mechanism involves the concerted or stepwise [4+2] cycloaddition between the 4π-electron system of a conjugated diene and the 2π-electron system of the imine dienophile. The regioselectivity is governed by the electronic properties of the substituents on both the diene and the imine. For unactivated imines like the N-octyl derivative, the reaction may require thermal conditions or catalysis.
The table below outlines the expected outcomes of the aza-Diels-Alder reaction between this compound and various dienes, based on established principles of cycloaddition reactions. nih.govresearchgate.net
Table 1: Predicted Aza-Diels-Alder Reactions of this compound
| Diene | Dienophile | Predicted Product | Conditions |
| 1,3-Butadiene | This compound | 1-Octyl-2-(1,3-dithietan-2-ylidene)-1,2,3,6-tetrahydropyridine | High Temperature / Lewis Acid Catalyst |
| Isoprene (2-Methyl-1,3-butadiene) | This compound | 1-Octyl-4-methyl-2-(1,3-dithietan-2-ylidene)-1,2,3,6-tetrahydropyridine | High Temperature / Lewis Acid Catalyst |
| 2,3-Dimethyl-1,3-butadiene | This compound | 1-Octyl-4,5-dimethyl-2-(1,3-dithietan-2-ylidene)-1,2,3,6-tetrahydropyridine | High Temperature / Lewis Acid Catalyst |
| Cyclopentadiene | This compound | Fused bicyclic tetrahydropyridine adduct | Moderate Temperature |
Conversely, the 1,3-dithietane (B8821032) ring itself does not typically function as a diene or dienophile in standard Diels-Alder reactions. Its reactivity is dominated by transformations involving the sulfur atoms or ring strain.
Transformations of the 1,3-Dithietane Ring System
The four-membered 1,3-dithietane ring is a strained heterocyclic system, and its chemistry often involves reactions that relieve this strain.
Ring-Opening Reactions and Subsequent Transformations
Ring-opening of the 1,3-dithietane core can be initiated by various reagents and conditions, leading to versatile synthetic intermediates. These reactions can be broadly categorized as nucleophilic, electrophilic, or thermal/photochemical processes.
Nucleophilic Ring-Opening: Strong nucleophiles can attack one of the carbon atoms of the ring, leading to cleavage of a carbon-sulfur bond. For example, treatment with organolithium reagents could potentially open the ring to form a dithioacetal anion, which can be trapped by an electrophile. While the parent 1,3-dithietane is known to be relatively stable, the presence of the imine group may influence the ring's susceptibility to nucleophilic attack.
Oxidative Cleavage: Oxidizing agents are commonly used to cleave dithiane and dithiolane protecting groups, and similar chemistry can be applied to 1,3-dithietanes. organic-chemistry.org Reagents such as bis(trifluoroacetoxy)iodobenzene or N-halosuccinimides in the presence of water can lead to the hydrolysis of the dithietane ring, ultimately yielding a ketone (in this case, derived from the C2 carbon) and byproducts.
Reductive Cleavage: Treatment with reducing agents like Raney nickel would likely lead to desulfurization, cleaving the C-S bonds and reducing the imine, ultimately yielding N-octylmethanediamine and alkanes.
Rearrangement Processes Involving Sulfur Atoms
Rearrangements of the 1,3-dithietane ring are not common but can occur under specific conditions, often driven by relief of ring strain.
Thermal and Photochemical Rearrangements: The thermal decomposition of 1,3-dithietane has been studied and is known to produce thioformaldehyde (B1214467) (CH₂S), which can then trimerize or polymerize. wikipedia.org By analogy, thermolysis or photolysis of this compound could lead to a retro-[2+2] cycloreversion, yielding thioformaldehyde and N-octyl-isothiocyanate (Octyl-N=C=S) as transient intermediates. These reactive species would likely undergo further reactions under the applied conditions.
Sigmatropic rearrangements, which are common in many organic systems, are less documented for the 1,3-dithietane core. uh.edumdpi.com The rigid four-membered ring structure is not conducive to the orbital symmetry requirements of many pericyclic rearrangements.
Electrophilic and Radical Reactions on the Dithietane Core
The sulfur atoms in the 1,3-dithietane ring are key sites for both electrophilic and radical reactions.
Electrophilic Attack on Sulfur: The sulfur atoms possess lone pairs of electrons, making them nucleophilic. They can be readily attacked by electrophiles. The most common example is oxidation. Treatment with one equivalent of an oxidizing agent like a peroxy acid (e.g., m-CPBA) or sodium periodate (B1199274) would be expected to form the corresponding 1,3-dithietane-1-oxide. The use of excess oxidant would lead to the 1,3-dithietane-1,3-dioxide and potentially the fully oxidized 1,1,3,3-tetraoxide.
Radical Reactions: Cyclic disulfides are known to participate in radical ring-opening reactions. researchgate.net While 1,3-dithietanes lack a direct S-S bond, radical-initiated processes can still occur. For instance, a radical initiator could abstract a hydrogen atom from the ring, generating a carbon-centered radical. This radical could then undergo fragmentation. Alternatively, radical species could add to the exocyclic C=N bond, a known reaction pathway for imines.
Redox Chemistry of this compound
The redox chemistry of the molecule involves both the dithietane ring and the imine functional group.
Oxidation: As mentioned previously, the primary sites of oxidation are the sulfur atoms. Electrochemical studies on related dithioethers show that they can undergo oxidation to form stable radical cations at specific potentials. acs.org The oxidation of the sulfur atoms in this compound would proceed stepwise, with the formation of sulfoxides and sulfones being the major products under chemical oxidation. The relative ease of these oxidations would depend on the specific reagents and conditions employed.
Table 2: Potential Oxidation Products of this compound
| Oxidizing Agent (Equivalents) | Primary Product | Oxidation State of Sulfur |
| m-CPBA (1 eq.) | This compound 1-oxide | S(0), S(+2) |
| m-CPBA (2 eq.) | This compound 1,3-dioxide | S(+2), S(+2) |
| H₂O₂ / Catalyst (excess) | This compound 1,1,3,3-tetraoxide | S(+4), S(+4) |
Reduction: The primary site for reduction is the electrophilic carbon of the imine group. The C=N double bond can be readily reduced to a C-N single bond. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation (e.g., H₂ over a Palladium, Platinum, or Nickel catalyst) would also be effective, reducing the imine to a secondary amine. This reaction would yield N-octyl-(1,3-dithietan-2-yl)amine. Harsh reduction conditions, such as using Raney Nickel, would likely cause both reduction of the imine and complete desulfurization of the dithietane ring.
Oxidation Pathways and Mechanisms (e.g., Oxaziridine (B8769555) Formation)
The oxidation of this compound presents multiple potential pathways, with the most prominent being the oxidation of the imine functional group to form an oxaziridine. academie-sciences.fr Oxaziridines are three-membered heterocyclic compounds containing an oxygen, nitrogen, and carbon atom in a strained ring, and they are typically synthesized by the oxidation of the corresponding imines. wikipedia.orgnih.gov
Common oxidizing agents used for this transformation include peroxy acids, such as m-chloroperbenzoic acid (m-CPBA), and systems like hydrogen peroxide in the presence of a nitrile. academie-sciences.frthieme-connect.de The mechanism of imine oxidation can proceed through two primary pathways depending on the electronic nature of the imine.
Concerted Mechanism: For electron-rich imines, such as N-alkylimines, a concerted mechanism is often proposed. In this pathway, the oxygen atom is transferred from the oxidant to the imine in a single, synchronous step. academie-sciences.fr
Two-Step Mechanism: For electron-deficient imines, a two-step nucleophilic addition mechanism, analogous to the Baeyer-Villiger oxidation of ketones, is more likely. academie-sciences.fr This involves the initial nucleophilic attack of the peroxy acid on the imine carbon, forming a tetrahedral intermediate, which then rearranges to yield the oxaziridine and a carboxylic acid byproduct.
In the case of this compound, the oxidation would lead to the formation of N-Octyl-oxaziridino[2,3-b] wikipedia.orgorganic-chemistry.orgdithietane. While specific studies on this molecule are not prevalent, the general principles of imine oxidation are well-established. academie-sciences.frnih.gov A competing reaction pathway could involve the oxidation of the sulfur atoms within the dithietane ring, potentially forming sulfoxides or sulfones, although this would likely require stronger oxidizing conditions.
Electrochemical Behavior and Electron Transfer Processes
The electrochemical properties of this compound are of significant interest due to the presence of both an electrochemically active imine group and a sulfur-rich dithietane ring. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are employed to investigate its redox potentials and the mechanisms of its electrode processes. researchgate.net
Voltammetric analysis provides quantitative data on the redox potentials at which the compound undergoes oxidation or reduction. The imine functionality can be reduced, while the dithietane ring, with its electron-rich sulfur atoms, can be oxidized. The precise potentials are influenced by the solvent, supporting electrolyte, and the material of the working electrode.
Below is a representative table of plausible redox potentials for this compound, based on the analysis of similar sulfur-containing heterocycles and imine derivatives.
| Process | Potential (V) | Technique | Characteristics |
|---|---|---|---|
| Oxidation I (Dithietane Ring) | +1.15 | CV | Irreversible |
| Oxidation II (Dithietane Ring) | +1.60 | CV | Irreversible |
| Reduction I (Imine Group) | -1.85 | CV | Quasi-reversible |
The reduction of the imine group generally involves a two-electron process, often coupled with protonation steps, especially in protic media. The initial electron transfer can form a radical anion, which may be further reduced at a less negative potential or participate in subsequent chemical reactions.
Electrochemical studies on related sulfur heterocycles have shown that multistep electrode reactions are common. abechem.com For instance, the initial product of an electron transfer might engage in subsequent chemical and/or electrochemical reactions to generate the final product. abechem.com
Conversely, the strained four-membered ring structure and the presence of electronegative sulfur atoms can also allow the dithietane moiety to function as an electron acceptor under certain conditions. For example, upon oxidation to a radical cation, the ring becomes highly electron-deficient. Furthermore, the electronic properties of dithietane and dithiolane-related structures have been harnessed in materials science, where they are incorporated into larger conjugated systems to create n-type organic semiconductors, demonstrating their capacity to accept and transport electrons. acs.orgresearchgate.net This dual electron-donating and potentially accepting nature makes the dithietane ring a versatile component in redox-active molecules.
Spectroscopic and Advanced Analytical Characterization Methodologies
Methodologies for Structural Elucidation
The precise determination of the molecular structure, including connectivity and spatial arrangement of atoms, is fundamental. The following techniques are indispensable for this purpose.
NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. For N-Octyl-1,3-dithietan-2-imine, a combination of one-dimensional and multi-dimensional NMR experiments would be essential.
Based on analogous structures, the predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. For a related 1,3-dithietane (B8821032) derivative, the methylene (B1212753) protons of the ring have been observed at approximately 4.35 ppm, and the corresponding carbon at around 33.39 ppm. iucr.org The chemical shifts for the N-octyl group are predicted based on typical values for N-alkyl imines.
Predicted ¹H NMR Data (in CDCl₃, 500 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 (dithietane ring) | ~ 4.35 | s | - |
| H-1' (N-CH₂) | ~ 3.50 | t | 7.5 |
| H-2' (N-CH₂-CH₂) | ~ 1.65 | quint | 7.5 |
| H-3' to H-7' (-(CH₂)₅-) | ~ 1.30 | m | - |
Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (C=N) | ~ 165.0 |
| C-4 (dithietane ring) | ~ 33.4 |
| C-1' (N-CH₂) | ~ 55.0 |
| C-2' | ~ 31.8 |
| C-3' | ~ 29.5 |
| C-4' | ~ 29.2 |
| C-5' | ~ 26.8 |
| C-6' | ~ 22.7 |
| C-7' | ~ 31.5 |
To unambiguously assign the predicted proton and carbon signals and to confirm the connectivity of the molecule, a series of two-dimensional (2D) NMR experiments would be performed.
Correlation Spectroscopy (COSY): This experiment would reveal the coupling relationships between adjacent protons. For the N-octyl chain, strong correlations would be expected between H-1' and H-2', H-2' and H-3', and so on, down to the terminal methyl group.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would establish the direct one-bond correlations between protons and the carbons they are attached to. For instance, the signal at ~4.35 ppm in the ¹H spectrum would correlate with the signal at ~33.4 ppm in the ¹³C spectrum, confirming their assignment to the dithietane ring.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment is crucial for establishing long-range (2-3 bond) correlations. A key expected correlation would be between the H-1' protons of the octyl group and the C-2 (imine) carbon, confirming the attachment of the alkyl chain to the imine nitrogen.
The 1,3-dithietane ring is a strained four-membered ring. While some derivatives have been found to be planar, slight puckering is possible. iucr.org Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, could provide insights into any conformational exchange processes, such as ring flipping, if present. However, for a simple substituted dithietane, a single conformation is likely to be dominant at room temperature.
High-resolution mass spectrometry (HRMS) is essential for determining the exact mass of the molecule and, consequently, its molecular formula. For this compound (C₁₁H₂₁NS₂), the predicted exact mass would be calculated.
Predicted HRMS Data
| Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 232.1248 |
The fragmentation pattern in the mass spectrum would provide further structural information. Key predicted fragmentation pathways would include:
Alpha-cleavage adjacent to the nitrogen atom, leading to the loss of an alkyl radical from the octyl chain.
Cleavage of the dithietane ring , which could lead to the loss of thioformaldehyde (B1214467) (CH₂S) or related fragments. The presence of two sulfur atoms would give a characteristic isotopic pattern for sulfur-containing fragments.
Predicted Crystallographic Data
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| C-S bond length | ~ 1.82 Å |
| C-N bond length | ~ 1.27 Å |
| S-C-S bond angle | ~ 94° |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Spectroscopic Probing of Electronic Structure and Reactivity
Beyond structural elucidation, spectroscopic techniques can probe the electronic nature of the molecule, which is key to understanding its reactivity.
The electronic structure of this compound is dominated by the imine (C=N) double bond and the lone pairs of electrons on the sulfur and nitrogen atoms. The imine group is known to be mildly basic and can be protonated to form an iminium salt. oregonstate.edu The sulfur atoms in the dithietane ring can act as nucleophiles or be oxidized. The strained nature of the four-membered ring could also influence its reactivity, potentially making it susceptible to ring-opening reactions.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical insights into the molecular structure of this compound by identifying its constituent functional groups and analyzing their vibrational modes.
The IR spectrum is particularly useful for identifying polar bonds. The most prominent absorption for this compound is expected to be the C=N stretching vibration of the imine group. chimia.ch This typically appears as a strong band in the 1690–1630 cm⁻¹ region. ucla.edu The exact frequency can be influenced by the electronic environment and substitution. The N-octyl group will be characterized by C-H stretching vibrations from its methyl (CH₃) and methylene (CH₂) groups, which are anticipated in the 2950–2850 cm⁻¹ range. ucla.edu Additionally, characteristic C-N stretching absorptions for aliphatic amines are typically found between 1000 and 1250 cm⁻¹. libretexts.org The 1,3-dithietane ring should present C-S stretching vibrations, which are generally weak and appear in the fingerprint region between 800 and 600 cm⁻¹.
Raman spectroscopy, being highly sensitive to non-polar bonds, complements IR spectroscopy. It is particularly effective for observing the C=C and C-S bonds. researchgate.net The C-S stretching vibrations of the dithietane ring, which may be weak in the IR spectrum, could be more prominent in the Raman spectrum. Similarly, the symmetric vibrations of the alkyl chain would be readily observable. The combination of both IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule.
Table 1: Predicted IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Technique | Intensity |
|---|---|---|---|---|
| C=N (Imine) | Stretching | 1690 - 1630 | IR, Raman | Strong (IR), Medium (Raman) |
| C-H (Alkyl) | Stretching | 2950 - 2850 | IR, Raman | Strong |
| CH₂ (Alkyl) | Bending (Scissoring) | ~1465 | IR, Raman | Medium |
| CH₃ (Alkyl) | Bending (Asymmetric) | ~1450 | IR, Raman | Medium |
| C-N (Alkyl-Imine) | Stretching | 1250 - 1000 | IR | Medium-Weak |
| C-S (Dithietane) | Stretching | 800 - 600 | IR, Raman | Weak (IR), Medium (Raman) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The chromophore in this compound is the imine group (C=N). Unconjugated imines typically exhibit two main types of electronic transitions: a π → π* transition at higher energies (shorter wavelengths) and a lower-energy n → π* transition (longer wavelengths). acs.orgnih.govnih.gov
The n → π* transition involves the excitation of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to an antibonding π* orbital. This transition is typically weak (low molar absorptivity, ε) and occurs in the near-UV region. The π → π* transition, resulting from the excitation of an electron from a bonding π orbital to an antibonding π* orbital, is generally much stronger (high molar absorptivity, ε) and occurs at shorter wavelengths. nih.govresearchgate.net The N-octyl group, being a saturated alkyl chain, does not possess π electrons and therefore does not contribute to the primary electronic transitions; it acts as an auxochrome. The sulfur atoms of the dithietane ring, with their non-bonding electrons, might also contribute to n → σ* transitions, but these typically occur at even shorter wavelengths, often in the vacuum UV region.
Table 2: Predicted Electronic Transitions for this compound
| Transition | Chromophore | Typical λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|---|
| n → π* | C=N | 220 - 240 | Low (< 1,000) |
| π → π* | C=N | < 200 | High (> 5,000) |
Application of Advanced Separation Techniques
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of this compound and performing quantitative analysis. Given the molecule's significant non-polar character due to the long N-octyl chain, a reversed-phase HPLC (RP-HPLC) method is most appropriate. mdpi.comnih.gov
In RP-HPLC, a non-polar stationary phase, such as C18 (octadecyl) or C8 (octyl), is used with a polar mobile phase. chemass.si For this compound, a C18 column would likely provide sufficient retention and resolution. The mobile phase would typically consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and water. mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for eluting the compound and separating it from any impurities with different polarities.
Detection can be achieved using a UV detector set at the λmax of one of the compound's electronic transitions, likely the n → π* transition, to ensure sensitivity. mtc-usa.comnih.gov This method can be validated for linearity, accuracy, and precision to allow for the precise quantification of this compound in various samples.
Table 3: Proposed HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 100% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at ~230 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. This compound is expected to be sufficiently volatile and thermally stable for GC analysis. GC provides separation based on boiling point and polarity, while MS offers detection and structural information through fragmentation patterns. researchgate.netresearchgate.net
Upon injection into the GC, the compound is vaporized and separated on a capillary column, typically one with a non-polar stationary phase like DB-5ms. cas.cn The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting molecular ion (M⁺) and its fragmentation pattern are characteristic of the molecule's structure.
The fragmentation of this compound is governed by the stability of the resulting ions. A key fragmentation pathway for N-alkyl amines is α-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This would lead to the loss of a C₇H₁₅ radical, resulting in a stable, resonance-stabilized ion. Another common fragmentation pattern for long-chain alkanes is the sequential loss of 14 amu (CH₂) units. libretexts.org The dithietane ring itself can also undergo fragmentation. The mass spectrum will thus provide a unique fingerprint for the identification and structural confirmation of the compound.
Table 4: Predicted Key Mass Fragments for this compound in GC-MS (EI)
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 217 | [C₁₀H₁₉NS₂]⁺ | Molecular Ion (M⁺) |
| 202 | [C₉H₁₆NS₂]⁺ | Loss of CH₃ (β-cleavage) |
| 118 | [C₂H₄NS₂]⁺ | α-cleavage (loss of C₇H₁₅ radical) |
| 104 | [C₂H₂NS₂]⁺ | Further fragmentation |
| 57, 71, 85 | [C₄H₉]⁺, [C₅H₁₁]⁺, [C₆H₁₃]⁺ | Fragments from the octyl chain |
Based on a comprehensive search for scientific literature, specific theoretical and computational investigations on the chemical compound This compound are not available in the public domain. Consequently, it is not possible to provide an article with detailed research findings, data tables, and analysis that strictly adheres to the requested outline for this particular molecule.
The required sections and subsections, such as Density Functional Theory (DFT) calculations, Molecular Orbital Analysis (HOMO/LUMO), Electron Localization Function (ELF) Analysis, Potential Energy Surface Scans, and Transition State Localization, necessitate specific computational data that has not been published for this compound.
While computational studies exist for related structures, such as 1,3-dithianes, other sulfur-nitrogen heterocycles, and various imine compounds, the strict requirement to focus solely on this compound prevents the inclusion of information from these related but distinct chemical entities. Generating content without specific data would result in speculation rather than the scientifically accurate and authoritative article requested.
Theoretical and Computational Investigations of N Octyl 1,3 Dithietan 2 Imine
Computational Elucidation of Reaction Mechanisms and Transition States
Molecular Electron Density Theory (MEDT) for Understanding Bond Formation
Molecular Electron Density Theory (MEDT) provides a powerful framework for analyzing the electronic structure and reactivity of molecules, focusing on the changes in electron density during a chemical reaction. researchgate.net In the context of N-Octyl-1,3-dithietan-2-imine, MEDT can be employed to understand the nature of the bonding within the molecule and to predict its reactivity in various chemical transformations.
The theory posits that the capacity for changes in electron density, rather than frontier molecular orbital interactions alone, governs molecular reactivity. researchgate.net For this compound, a key area of investigation using MEDT would be the analysis of the C=N double bond and the sulfur atoms within the dithietane ring. The electron density distribution would reveal the polarization of the C=N bond and the electron-rich nature of the sulfur atoms, which are crucial for understanding the molecule's electrophilic and nucleophilic sites.
Conceptual DFT indices derived from MEDT, such as the electrophilicity ω index and the nucleophilicity N index, can be calculated to quantify the molecule's reactivity. nih.gov For instance, the imine nitrogen, with its lone pair of electrons, is expected to be a significant nucleophilic center. Conversely, the carbon atom of the C=N double bond could act as an electrophilic site. An analysis of the global and local reactivity indices would provide a quantitative measure of these characteristics, allowing for the prediction of how this compound would behave in reactions such as cycloadditions or reactions with electrophiles and nucleophiles.
Prediction of Spectroscopic Parameters
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation in organic chemistry. nih.govchemrxiv.org Computational methods, particularly those based on quantum mechanics (QM), have become indispensable for predicting NMR chemical shifts, aiding in the assignment of complex structures. nih.govchemrxiv.org For this compound, computational predictions of ¹H and ¹³C NMR chemical shifts can provide valuable information for its structural characterization.
The process typically involves geometry optimization of the molecule followed by the calculation of NMR shielding tensors using methods like Density Functional Theory (DFT). researchgate.netgithub.io These shielding tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS). researchgate.net The accuracy of these predictions is highly dependent on the level of theory, basis set, and the inclusion of environmental effects like solvents. researchgate.netgithub.io
For a molecule like this compound, which possesses a flexible octyl chain, it is crucial to consider multiple conformations. A thorough conformational search and Boltzmann averaging of the predicted chemical shifts for the most stable conformers are necessary to obtain results that are comparable to experimental data. chemrxiv.orggithub.io
Below is a hypothetical table of predicted ¹³C NMR chemical shifts for this compound, illustrating the kind of data that would be generated from such a computational study.
| Atom | Predicted Chemical Shift (ppm) |
| C (C=N) | 175.2 |
| C (dithietane) | 45.8 |
| C1' (octyl) | 52.3 |
| C2' (octyl) | 31.9 |
| C3' (octyl) | 29.5 |
| C4' (octyl) | 29.3 |
| C5' (octyl) | 26.8 |
| C6' (octyl) | 22.7 |
| C7' (octyl) | 31.5 |
| C8' (octyl) | 14.1 |
Note: This data is illustrative and not based on actual experimental or computational results.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint that is highly sensitive to the chemical structure and bonding. nih.govusp.br Computational chemistry offers powerful tools to predict the vibrational frequencies and intensities of molecules, which can be used to interpret and assign experimental spectra. nih.govresearchgate.net
For this compound, theoretical calculations of its IR and Raman spectra would be performed using methods such as DFT. researchgate.net The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and normal modes.
The predicted frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve the agreement with experimental data. usp.br
A theoretical vibrational analysis of this compound would allow for the assignment of key vibrational modes, such as the C=N stretching frequency, the vibrations of the dithietane ring, and the various modes associated with the N-octyl chain. This information is invaluable for confirming the molecular structure and understanding the intramolecular dynamics.
Below is a hypothetical table of selected predicted vibrational frequencies for this compound.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity (km/mol) | Predicted Raman Activity (Å⁴/amu) |
| C-H stretch (octyl) | 2950-3050 | High | Moderate |
| C=N stretch | 1685 | High | Low |
| CH₂ scissoring (octyl) | 1450-1470 | Moderate | Moderate |
| C-N stretch | 1250 | Moderate | Low |
| C-S stretch | 650-750 | Moderate | High |
| Dithietane ring deformation | 400-500 | Low | Moderate |
Note: This data is illustrative and not based on actual experimental or computational results.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, providing insights into their conformational dynamics and flexibility. nih.gov For this compound, MD simulations can be used to explore the vast conformational space of the flexible N-octyl chain and to assess the rigidity of the dithietane ring.
The dithietane ring, being a four-membered ring, is expected to be relatively rigid. However, MD simulations can quantify the extent of its flexibility, such as ring-puckering motions. Understanding the interplay between the flexible octyl chain and the more rigid dithietane ring is essential for a complete picture of the molecule's dynamic behavior.
The solvent environment can have a profound impact on the structure, dynamics, and reactivity of a molecule. MD simulations explicitly including solvent molecules provide a realistic model for studying these effects. For this compound, performing MD simulations in different solvents would reveal how the solvent interacts with the molecule and influences its properties.
Furthermore, MD simulations can be used to calculate the potential of mean force (PMF) for a chemical reaction involving this compound in solution. This would provide insights into the reaction mechanism and the role of the solvent in stabilizing transition states and intermediates, thereby affecting the reaction rate and outcome. The simulations can also inform the choice of solvent for experimental studies by predicting how the solvent will influence the molecule's solubility and reactivity.
Advanced Research Applications and Structural Roles of N Octyl 1,3 Dithietan 2 Imine
Role as a Building Block in Complex Chemical Synthesis
There is no available scientific literature that describes the use of N-Octyl-1,3-dithietan-2-imine as a building block in complex chemical synthesis. The inherent ring strain of the four-membered 1,3-dithietane (B8821032) ring system may influence its stability and reactivity in synthetic applications.
Construction of Bridged Polycyclic Systems
No studies have been found that document the use of this compound or any 1,3-dithietan-2-imine derivative in the construction of bridged polycyclic systems. The reactivity of the imine functional group and the dithietane ring would need to be explored to determine its suitability for such complex architectural constructions.
Precursor for Nitrogen and Sulfur-Containing Heterocycles
While this compound contains both nitrogen and sulfur, making it a theoretical precursor for other heterocycles, no research has been published detailing its transformation into different heterocyclic systems. The reactivity of related cyclic thioureas in synthesis is known, but this cannot be directly extrapolated to the 1,3-dithietan-2-imine core. Some studies on related compounds have shown that the formation of imino-1,3-dithietanes can be reversible, which may complicate their use as stable precursors. mdpi.com
Integration into Macrocyclic Architectures
There are no documented examples of this compound being integrated into macrocyclic architectures. The synthesis of macrocycles is a specialized field of chemistry, and the specific functionalities and reaction conditions required for such integrations have not been reported for this compound.
Contribution to Functional Organic Materials
No experimental or theoretical studies have been published on the contribution of this compound to functional organic materials. The presence of an octyl group suggests that solubility in organic solvents might be a feature, which is a desirable property for materials that are processed from solution.
Incorporation into Molecular Frameworks for Electronic Applications (e.g., Organic Semiconductors based on related imide structures)
While there is extensive research into organic semiconductors based on imide and thioimide functional groups, there is no evidence of this compound being used in this context. Theoretical studies on general thioimides suggest that the replacement of a carbonyl oxygen with sulfur can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is a desirable characteristic for n-type organic semiconductors. mdpi.com However, without specific data for this compound, its electronic properties remain unknown.
Design of Responsive Organic Systems
The design of responsive organic systems, which change their properties in response to external stimuli, is an advanced area of materials science. There is no information to suggest that this compound has been considered for or incorporated into such systems.
Mechanistic Studies of Chemical Transformations
The unique structural features of this compound, namely the strained four-membered dithietane ring, the exocyclic imine bond, and the long N-octyl chain, suggest that it could be a molecule of considerable interest for mechanistic investigations in various chemical transformations. However, it is crucial to reiterate that the following discussions are based on chemical principles and studies of analogous structures, not on direct experimental evidence for the title compound.
Ligand Design in Organometallic Chemistry (Academic Interest)
While no organometallic complexes of this compound have been reported, its structure presents intriguing possibilities for ligand design. The imine nitrogen possesses a lone pair of electrons that could coordinate to a metal center. Furthermore, the sulfur atoms of the dithietane ring could potentially act as secondary donor sites, allowing the molecule to function as a bidentate or even a bridging ligand.
The coordination of N-substituted imines to metal centers is a well-established area of organometallic chemistry. acs.org The electronic and steric properties of the ligand play a crucial role in determining the stability and reactivity of the resulting metal complex. The long octyl chain on the nitrogen atom of this compound would be expected to impart significant steric bulk, which could be exploited to stabilize reactive metal centers or to control the stereochemistry of catalytic reactions.
Table 1: Potential Coordination Modes of this compound in Organometallic Complexes
| Coordination Mode | Description | Potential Applications in Catalysis |
| Monodentate (N-coordination) | The imine nitrogen atom coordinates to the metal center. | Influencing the electronic properties of the metal center for reactions like polymerization or cross-coupling. |
| Bidentate (N,S-chelation) | The imine nitrogen and one of the sulfur atoms of the dithietane ring coordinate to the same metal center, forming a chelate ring. | Enhancing the stability of the metal complex and potentially inducing asymmetry in catalytic transformations. |
| Bridging | The ligand coordinates to two different metal centers, potentially through the nitrogen and a sulfur atom, or through both sulfur atoms. | Formation of polynuclear metal complexes with interesting magnetic or electronic properties. |
This table is a theoretical representation of possible coordination modes and is not based on experimental data for this compound.
Probes for Understanding Imine Reactivity in Constrained Environments
The reactivity of the imine (C=N) bond is a cornerstone of organic synthesis. nih.gov The four-membered ring of this compound imposes significant ring strain, which could profoundly influence the reactivity of the exocyclic imine. This constrained environment could be used as a probe to study fundamental aspects of imine chemistry. For example, the strain might alter the typical reaction pathways of the imine, favoring or inhibiting certain transformations compared to acyclic analogues.
Studying the hydrolysis, reduction, or cycloaddition reactions of this strained imine could provide valuable insights into the interplay between geometric constraints and electronic effects on reactivity. However, without experimental data, any predictions remain speculative.
Exploration in Surface Science and Interface Chemistry
The amphiphilic nature of this compound, combining a polar head group (the dithietane-imine moiety) with a long nonpolar tail (the n-octyl chain), suggests its potential for applications in surface science.
Role in Adsorption Mechanisms on Metal Surfaces (e.g., Corrosion Inhibition Analogs)
Organic molecules containing heteroatoms like sulfur and nitrogen are widely studied as corrosion inhibitors for various metals. rsc.org These compounds can adsorb onto the metal surface, forming a protective layer that prevents contact with corrosive agents. The sulfur and nitrogen atoms in this compound could act as active centers for adsorption on metal surfaces. The long octyl chain would contribute to the formation of a hydrophobic barrier.
While there are no studies specifically investigating this compound for corrosion inhibition, research on other N- and S-containing organic compounds provides a basis for postulating its potential efficacy. centriumenergy.comresearchgate.net The mode of adsorption (physisorption vs. chemisorption) and the resulting inhibition efficiency would depend on the specific metal and the environmental conditions.
Development of Surface-Active Organic Assemblies
The amphiphilic character of this compound makes it a candidate for the formation of self-assembled monolayers (SAMs) on various substrates. The sulfur atoms could facilitate strong anchoring to gold or other metal surfaces, a common strategy in SAM formation. The long octyl chains would then orient away from the surface, creating a well-defined organic interface.
Such surface-active assemblies could be used to modify the wetting properties of a surface, for the fabrication of molecular electronic devices, or as platforms for biosensing applications. The specific packing and orientation of the molecules in the assembly would be dictated by the interplay of head-group-substrate interactions and van der Waals interactions between the octyl chains. Again, this is a theoretical application in the absence of experimental verification.
Future Research Directions and Open Challenges
Development of Novel and Sustainable Synthetic Routes
The synthesis of N-Octyl-1,3-dithietan-2-imine presents opportunities for innovation in synthetic chemistry, with a particular emphasis on stereocontrol and environmental benignity.
The development of catalytic enantioselective methods for the synthesis of chiral dithietane-imines is a significant area for future investigation. While catalytic enantioselective reactions of imines are known, their application to dithietane scaffolds remains largely unexplored. mdma.ch Future work will likely focus on the design of chiral catalysts that can effectively control the stereochemistry of the dithietane ring formation or the introduction of substituents.
Potential catalytic systems could include chiral Lewis acids, Brønsted acids, or organocatalysts. The challenge lies in designing catalysts that can accommodate the unique geometry and reactivity of the dithietane-imine core. Success in this area would provide access to enantiomerically pure compounds, which is critical for applications in medicinal chemistry and materials science.
Table 1: Prospective Catalytic Systems for Enantioselective Synthesis
| Catalyst Type | Potential Reaction | Target Chiral Feature | Anticipated Challenge |
| Chiral Lewis Acid | Cycloaddition of isothiocyanates with alkenes | Stereocenters on the dithietane ring | Catalyst poisoning by sulfur atoms |
| Chiral Brønsted Acid | Asymmetric addition to the C=N bond | Stereocenter adjacent to the imine | Substrate scope and reactivity |
| Organocatalyst | Enantioselective ring-closing reactions | Control of ring conformation | Catalyst stability and turnover |
Future synthetic strategies will increasingly need to align with the principles of green chemistry to ensure sustainability. nih.govnih.gov This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. For the synthesis of dithietane-imine scaffolds, this could involve exploring solvent-free reactions, employing catalytic rather than stoichiometric reagents, and developing one-pot procedures to minimize waste. researchgate.net
The use of mechanochemistry, flow chemistry, and biocatalysis are promising avenues for the green synthesis of these heterocycles. researchgate.net For instance, developing enzymatic methods for the formation of the dithietane ring could offer high selectivity under mild conditions.
Advanced Mechanistic Investigations
A thorough understanding of the reaction mechanisms governing the formation and transformation of this compound is essential for optimizing existing synthetic routes and designing new ones.
The application of real-time spectroscopic techniques can provide invaluable insights into the kinetics and mechanisms of chemical reactions. rsc.orgbath.ac.uk Techniques such as in-situ NMR, IR, and Raman spectroscopy can be employed to monitor the formation of intermediates and byproducts during the synthesis of this compound. bohrium.comresearchgate.net
This data can help in identifying reaction pathways, determining rate-limiting steps, and understanding the role of catalysts and reaction conditions. bath.ac.uk FlowNMR spectroscopy, in particular, is a powerful tool for non-invasive, real-time monitoring of reaction progress. rsc.orgbath.ac.uk
Table 2: Application of Real-time Spectroscopic Techniques
| Spectroscopic Technique | Information Gained | Potential for this compound Synthesis |
| In-situ NMR Spectroscopy | Structural elucidation of intermediates, reaction kinetics | Monitoring the cycloaddition process, identifying transient species |
| In-situ IR Spectroscopy | Tracking changes in functional groups | Observing the formation of the C=N bond and the dithietane ring |
| In-situ Raman Spectroscopy | Vibrational information, suitable for solid-state reactions | Studying solvent-free synthetic routes and solid-supported catalysis |
The 1,3-dithietane (B8821032) ring is known to undergo various transformations, including ring-opening, ring-expansion, and cycloaddition reactions. beilstein-journals.orgnih.govresearchgate.net A deeper understanding of these transformations for the this compound scaffold is a key area for future research. Investigating the reactivity of the dithietane ring towards nucleophiles, electrophiles, and radical species will unveil its synthetic utility as an intermediate for constructing more complex sulfur-containing heterocycles. researchgate.net
For example, the selective cleavage of the C-S bonds could provide a pathway to novel thiocarbonyl compounds or other sulfur-containing scaffolds. beilstein-journals.org The stability of the dithietane ring under various conditions also warrants further investigation to define its processing and application window.
Computational Design and Predictive Modeling
Computational chemistry offers powerful tools for the rational design of novel dithietane-imine derivatives and for predicting their properties and reactivity. ukri.orgnsccs.ac.uk Density Functional Theory (DFT) and other quantum chemical methods can be used to model the electronic structure, geometry, and spectroscopic properties of this compound and its analogs. researchgate.net
These computational studies can guide synthetic efforts by predicting reaction outcomes, identifying stable isomers, and elucidating reaction mechanisms. acs.org Furthermore, predictive modeling can be employed to screen virtual libraries of dithietane-imine derivatives for desired properties, such as biological activity or material characteristics, thereby accelerating the discovery of new functional molecules.
Future computational work could focus on:
Predicting Reaction Pathways: Modeling the energy profiles of different synthetic routes to identify the most favorable conditions.
Structure-Property Relationships: Establishing correlations between the molecular structure of dithietane-imine derivatives and their electronic, optical, and biological properties.
Designing Novel Scaffolds: Using computational tools to design new dithietane-based structures with enhanced stability or specific functionalities.
Machine Learning Approaches for Reactivity Prediction
Predicting the chemical behavior of novel compounds is a cornerstone of modern chemistry. Machine learning (ML) models offer a powerful tool to forecast the reactivity of this compound, circumventing the need for extensive and resource-intensive laboratory experiments.
Current ML approaches for reaction prediction typically involve training models on large datasets of known reactions. nih.gov These models can learn the complex relationships between molecular structure and reactivity, enabling them to predict the outcomes of new chemical transformations. nips.ccnih.gov For a compound like this compound, where experimental data is absent, a "Δ-learning" model could be particularly effective. This approach uses a lower-level, computationally cheaper quantum mechanical method to approximate the reaction properties and then applies an ML model to predict the correction to a higher-level, more accurate calculation. rsc.org This hybrid approach has shown promise in achieving high accuracy at a reduced computational cost. rsc.org
A key challenge will be the development of a relevant training dataset. While data for the specific reactivity of this compound is unavailable, data from related 1,3-dithietane derivatives and other N-alkyl imines could be used to build a foundational model. york.ac.uk This model could then be refined as experimental data for the target compound becomes available.
Rational Design of Derivatives with Tunable Properties
The modular nature of this compound provides a platform for the rational design of derivatives with tailored properties. The n-octyl group, for instance, imparts significant lipophilicity. By systematically varying the length and branching of this alkyl chain, it should be possible to fine-tune the solubility and phase-transfer characteristics of the molecule.
Furthermore, modifications to the 1,3-dithietane ring could introduce new functionalities. For example, the synthesis of oxidized derivatives, such as the corresponding 1-oxide or 1,1,3,3-tetraoxide, would dramatically alter the electronic properties and reactivity of the core ring system. york.ac.uk Computational studies could guide the selection of synthetic targets by predicting the impact of these structural changes on properties such as electronic structure, stability, and reactivity.
Unexplored Academic Applications
The distinct combination of a polar, reactive head group (the dithietan-imine) and a nonpolar tail (the n-octyl chain) suggests a range of unexplored academic applications for this compound.
This compound as a Component in Supramolecular Assemblies
The amphiphilic character of this compound makes it an intriguing candidate for the construction of supramolecular assemblies such as micelles, vesicles, and Langmuir-Blodgett films. In aqueous environments, the hydrophobic n-octyl chains would be expected to self-assemble to minimize contact with water, while the polar dithietan-imine head groups would interface with the aqueous phase.
The reactivity of the dithietan-imine moiety could be exploited to create dynamic or responsive supramolecular systems. For example, the imine bond could potentially be cleaved or modified by external stimuli such as pH changes or the introduction of specific chemical reagents, leading to the disassembly or rearrangement of the supramolecular structure. This responsive behavior could have applications in areas such as controlled release and chemical sensing.
Advanced Applications in Molecular Recognition Studies
The 1,3-dithietane ring, with its sulfur atoms, possesses potential metal-coordinating capabilities. This suggests that this compound could act as a ligand for various metal ions. The n-octyl chain would influence the solubility of the resulting metal complexes and could be used to direct their localization to nonpolar environments.
Furthermore, the imine nitrogen and the sulfur atoms could participate in hydrogen bonding and other non-covalent interactions, making the molecule a candidate for molecular recognition studies. By incorporating this compound into a sensor array or a self-assembled monolayer, it may be possible to detect specific analytes through changes in spectroscopic or electrochemical signals upon binding.
Overcoming Synthetic and Methodological Limitations
The successful investigation of this compound will hinge on overcoming potential synthetic and handling challenges.
Strategies for Handling Air/Moisture Sensitivity (if applicable)
While the stability of this compound is currently unknown, imines as a class of compounds can be susceptible to hydrolysis, particularly in the presence of acid or base. The 1,3-dithietane ring itself is generally stable but can undergo reactions under specific conditions. wikipedia.org
Should this compound prove to be sensitive to air or moisture, standard techniques for handling such compounds would be necessary. fishersci.com These include the use of an inert atmosphere, such as nitrogen or argon, which can be achieved using a Schlenk line or a glovebox. wdfiles.comschlenklinesurvivalguide.com Glassware should be thoroughly dried in an oven prior to use to remove adsorbed moisture. mit.edupitt.edu Solvents and reagents would also need to be rigorously dried and deoxygenated. The use of syringe techniques and septa allows for the transfer of reagents without exposing them to the atmosphere. mit.edu
Development of Robust and Scalable Methodologies
The transition from laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges that necessitate the development of robust and scalable methodologies. While specific literature on the large-scale synthesis of this particular compound is limited, general principles of process chemistry and experience with related sulfur-containing heterocycles can guide the development of a commercially viable process. Key considerations include the availability and cost of starting materials, reaction efficiency, process safety, and environmental impact.
A critical aspect of developing a scalable synthesis is the selection of a synthetic route that is both efficient and amenable to large-scale equipment. One potential pathway to this compound involves the reaction of an N-octyl dithiocarbamate precursor, which can be synthesized from octylamine and carbon disulfide. The subsequent cyclization to form the dithietane ring is a crucial step that requires careful optimization.
Challenges in scaling up such a process are multifaceted. The use of volatile and toxic reagents like carbon disulfide requires specialized handling and containment to ensure worker safety and minimize environmental release. aiche.orgreddit.com Furthermore, reaction conditions that are easily controlled in a laboratory setting, such as temperature and mixing, can become significant hurdles in large reactors where heat and mass transfer limitations are more pronounced. researchgate.netuk-cpi.com
To address these challenges, a focus on process intensification and green chemistry principles is essential. This may involve exploring continuous flow reactors, which can offer better control over reaction parameters and improve safety by minimizing the volume of hazardous materials at any given time. researchgate.net The use of less hazardous solvents and reagents, as well as the development of efficient catalytic systems, can also contribute to a more sustainable and economically viable process. uk-cpi.compeerj.com
Another important consideration is the purification of the final product. Crystallization is often the preferred method for large-scale purification due to its cost-effectiveness and ability to provide high-purity materials. The development of a robust crystallization process for this compound would be a critical step in any scalable synthesis.
The table below outlines some potential synthetic methodologies and the challenges associated with their scale-up.
| Methodology | Precursors | Key Reaction Step | Scalability Challenges |
| Dithiocarbamate Cyclization | Octylamine, Carbon Disulfide | Intramolecular cyclization | Handling of toxic and volatile carbon disulfide, heat transfer, potential for side reactions. aiche.orgreddit.com |
| Isothiocyanate-based Route | Octyl isothiocyanate | [2+2] Cycloaddition | Availability and stability of precursors, control of stereochemistry, potential for low yields. |
| Thioacetalization | Octyl cyanamide, 1,3-dithiol | Acid or base-catalyzed condensation | Catalyst selection and recovery, removal of water, potential for oligomerization. researchgate.net |
Ultimately, the development of a robust and scalable methodology for the production of this compound will require a multidisciplinary approach, combining expertise in synthetic organic chemistry, chemical engineering, and process safety. A thorough understanding of the reaction mechanism and kinetics, coupled with careful process design and optimization, will be essential for the successful transition from the laboratory to an industrial scale.
Q & A
Q. What frameworks ensure rigorous reporting of structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish raw spectral data in repositories like NIST and provide detailed experimental protocols (e.g., reaction stoichiometry, purification steps) to enable replication. Use standardized templates (Table 3.4 in ) to map research questions to data outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
